molecular formula C10H10BrN3 B063882 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline CAS No. 175201-77-1

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Cat. No.: B063882
CAS No.: 175201-77-1
M. Wt: 252.11 g/mol
InChI Key: PNSYPAPYJDCJFE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibition and Drug Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. Selective chemical inhibitors, including pyrazole derivatives, are essential for understanding drug-drug interactions and predicting metabolic pathways. These inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, critical for drug development and safety assessment (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Pyrazole derivatives are valuable building blocks in the synthesis of heterocyclic compounds, which are central to the development of new pharmaceuticals. Their reactivity and versatility make them suitable for creating a wide array of heterocycles, contributing significantly to advancements in medicinal chemistry (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Methyl-substituted pyrazoles, a category including compounds like 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, have been recognized for their potent medicinal properties. These compounds exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery and development (Sharma et al., 2021).

Synthesis of Functionalized Azole Compounds

The cyclization of aniline derivatives with CO2 represents an attractive and straightforward protocol for synthesizing functionalized azoles. This method demonstrates the importance of aniline compounds in creating biologically active azole derivatives, underscoring the versatility of these compounds in organic synthesis (Vessally et al., 2017).

Anticancer Agent Development

Pyrazoline derivatives have been extensively studied for their anticancer activities, showcasing the potential of such compounds in developing new therapeutic agents. The review of pyrazoline derivatives patent literature emphasizes their significant role in medicinal chemistry, especially in cancer treatment (Ray et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Future Directions

The future directions for the research and development of “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline” and similar pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are of significant interest in the field of medicinal chemistry . Further studies are needed to explore their potential therapeutic applications and to optimize their synthesis methods.

Properties

IUPAC Name

3-(4-bromo-1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYPAPYJDCJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370704
Record name 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-77-1
Record name 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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